D-Ala2,MePhe4,Met5(O))enkephalinol
Overview
Description
“D-Ala2,MePhe4,Met5(O))enkephalinol” is a compound with the molecular formula C29H41N5O7S . It is a full agonist of the μ-opioid receptor, which is encoded by the OPRM1 gene and has a predominant expression in reward-processing areas of the brain .
Synthesis Analysis
The conformational space of the potent mu-selective opioids [D-Ala2,MePhe4,Gly-ol5]enkephalin (DAGO) and [D-Ala2,MePhe4,Met(O)-ol5]enkephalin (FK 33-824) has been analyzed by 1H-NMR spectroscopy and theoretical calculations involving systematic conformational searching and energy minimizations .Molecular Structure Analysis
The NMR results and theoretical calculations point towards folded low energy conformations characterized by a beta II-type turn around Gly3-MePhe4. For the trans isomer, a Tyr1-MePhe4 phenyl ring separation between 8.5 and 12.5 A was accompanied by proximity between the D-Ala2 side chain and the C-terminal in low energy conformations .Chemical Reactions Analysis
In molecular terms, Tyr and Phe bind the receptor, and the glycine pair acts as a spacer. These peptides act as neurotransmitters and neuromodulators throughout the nervous system and various end-organ targets .Physical And Chemical Properties Analysis
“D-Ala2,MePhe4,Met5(O))enkephalinol” is a compound with the molecular formula C29H41N5O7S .Scientific Research Applications
Endocrinology: Impact on ACTH Secretion
FK 33-824 has been studied for its effects on the pituitary-adrenal axis. It was found to block Corticotropin-Releasing Hormone-induced Adrenocorticotropin (ACTH) secretion in normal subjects but not in patients with Cushing’s Disease . This indicates a direct pituitary action of the synthetic met-enkephalin .
Endocrinology: Impact on GH and PRL Responses
In another study, FK 33-824 elicited plasma Growth Hormone (GH) and Prolactin (PRL) responses in normal subjects. However, in patients with pituitary dwarfism, the response of plasma GH was markedly impaired, while PRL responded to a variable degree .
Neurology: Role in Opioid Function
FK 33-824 has been used to further elucidate the site of action of opioids on the pituitary-adrenal axis . This research contributes to our understanding of opioid function and its impact on various hormonal systems.
Cardiology: Cardiorespiratory Effects
Research has been conducted to investigate the cardiorespiratory effects of FK 33-824 after its administration into the anterior hypothalamic area, paraventricular hypothalamic nuclei, and third ventricle . The compound produced significant hypotension and reductions in heart rate and respiratory rate .
Pharmacology: Stability and Longevity
FK 33-824 is a stable long-acting analog of methionine-enkephalin . This stability makes it a valuable tool in research settings, as it can be administered with relative ease and its effects can be studied over a longer period.
Psychology: Impact on Anxiety and Depression
There is potential for FK 33-824 to be used in the study of mental health conditions such as anxiety and depression . Its anxiolytic effects and impact on opiate receptors could provide valuable insights into the neurochemical basis of these conditions.
Mechanism of Action
properties
IUPAC Name |
(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-[[(2S)-1-hydroxy-4-methylsulfinylbutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41N5O7S/c1-19(32-28(39)24(30)15-21-9-11-23(36)12-10-21)27(38)31-17-26(37)34(2)25(16-20-7-5-4-6-8-20)29(40)33-22(18-35)13-14-42(3)41/h4-12,19,22,24-25,35-36H,13-18,30H2,1-3H3,(H,31,38)(H,32,39)(H,33,40)/t19-,22+,24+,25+,42?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZHONGSQNXMPH-IQNHEXCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NC(CCS(=O)C)CO)NC(=O)C(CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCS(=O)C)CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41N5O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30880074 | |
Record name | Sandoz FK 33-824 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30880074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Ala2,MePhe4,Met5(O))enkephalinol | |
CAS RN |
64854-64-4 | |
Record name | FK 33-824 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064854644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sandoz FK 33-824 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30880074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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